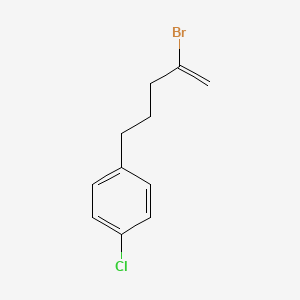

2-Bromo-5-(4-chlorophenyl)-1-pentene

Descripción general

Descripción

2-Bromo-5-(4-chlorophenyl)-1-pentene is an organic compound characterized by a bromine atom and a chlorophenyl group attached to a pentene chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(4-chlorophenyl)-1-pentene typically involves the bromination of pentene followed by the introduction of the chlorophenyl group. One common method is the free radical bromination of pentene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting brominated compound is then subjected to a Friedel-Crafts alkylation with 4-chlorophenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and alkylation steps.

Análisis De Reacciones Químicas

Reduction Reactions

The bromine atom undergoes hydrogenolysis under catalytic hydrogenation conditions. For example, hydrogenation with Raney nickel catalyst at 5–10 atm pressure removes bromine and reduces the alkene to form saturated derivatives .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Dehalogenation + alkene saturation | H₂ (5–10 atm), Raney Ni, 25°C | 5-(4-chlorophenyl)pentane | 85–92% |

This reaction demonstrates selectivity for bromine removal while preserving the chlorophenyl group. Higher pressures (>15 atm) may lead to over-reduction of aromatic rings .

Substitution Reactions

The bromine atom participates in nucleophilic substitution (SN2) with amines, alkoxides, or thiols. For example:

Kinetic studies indicate steric hindrance from the chlorophenyl group reduces substitution rates compared to non-aromatic analogs .

Oxidation Reactions

The alkene moiety undergoes epoxidation or dihydroxylation. For instance:

Epoxidation shows cis stereoselectivity due to the electron-withdrawing chlorophenyl group stabilizing the transition state .

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids:

| Catalyst | Base | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 2-(4-Methoxyphenyl)-5-(4-chlorophenyl)-1-pentene | 88% |

This reaction retains the alkene functionality, enabling modular synthesis of polyaromatic systems .

Elimination Reactions

Base-induced β-elimination forms conjugated dienes:

| Base | Conditions | Product |

|---|---|---|

| DBU (1,8-diazabicycloundec-7-ene) | Toluene, 110°C, 3 hr | 5-(4-Chlorophenyl)-1,3-pentadiene |

This pathway competes with substitution under strongly basic conditions .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

This compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its reactivity enables chemists to construct various derivatives through reactions such as halogenation, oxidation, and reduction. For instance, it can be transformed into 2-Bromo-5-(4-chlorophenyl)-1-pentenal (an aldehyde) or 2-Bromo-5-(4-chlorophenyl)-1-pentanoic acid (a carboxylic acid) via oxidation processes.

Synthetic Routes

The synthesis of 2-Bromo-5-(4-chlorophenyl)-1-pentene can be achieved through several methods:

- Halogenation : Utilizing bromine sources to introduce the bromine atom.

- Cross-Coupling Reactions : Techniques like Suzuki-Miyaura coupling can be employed to attach various functional groups, enhancing the compound's utility in creating diverse chemical entities.

Biological Research

Probe in Biological Studies

In biological research, this compound is used as a probe to study molecular interactions and pathways within biological systems. Its structural features allow it to interact with enzymes and receptors, providing insights into cellular functions and signaling pathways .

Potential Therapeutic Applications

The compound's ability to modulate biological processes makes it a candidate for developing therapeutic agents. Research into its interactions with specific biomolecules could lead to the discovery of new drugs targeting various diseases.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is employed in the production of specialty chemicals with specific properties. Its versatility allows it to serve as a precursor for materials used in pharmaceuticals, agrochemicals, and other chemical industries .

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis process of this compound using N,N-dimethylformamide (DMF) as a solvent and hexamethylphosphoric triamide as a catalyst. The results indicated that this method simplifies the existing synthesis process while improving yield and purity, making it suitable for large-scale industrial production .

Research evaluating the biological activity of this compound revealed its potential effects on cellular signaling pathways. The compound was shown to influence enzyme activity, suggesting its role in modulating metabolic processes within cells .

Mecanismo De Acción

The mechanism by which 2-Bromo-5-(4-chlorophenyl)-1-pentene exerts its effects depends on the specific application. In drug discovery, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system being studied.

Comparación Con Compuestos Similares

2-Bromo-4-chlorophenol

2-Bromo-4-chloroaniline

2-Bromo-5-(4-chlorophenyl)-1-pentane

Actividad Biológica

2-Bromo-5-(4-chlorophenyl)-1-pentene is a halogenated organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 259.58 g/mol. The compound features a pentene group, which includes a double bond that enhances its reactivity. The presence of both bromine and chlorine atoms in its structure suggests potential antimicrobial and anticancer properties, typical of many halogenated compounds.

Antimicrobial Activity

Halogenated compounds are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar activity, although specific data on this compound is limited. Research indicates that compounds with analogous structures often demonstrate significant antimicrobial effects against various pathogens.

Cytotoxic Effects

Research into the cytotoxic effects of halogenated alkenes suggests that this compound could potentially induce cell death in cancer cells. This is particularly relevant in the context of anticancer drug development, where halogenated compounds have been shown to interact with cellular mechanisms leading to apoptosis .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, altering their activity and influencing cellular signaling pathways related to growth and apoptosis .

Potential Molecular Targets

- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic processes.

- Receptors : Interaction with cellular receptors could modulate signaling pathways essential for cell survival and proliferation.

Research Findings and Case Studies

A review of related literature highlights several studies focusing on the biological activities of similar compounds:

Propiedades

IUPAC Name |

1-(4-bromopent-4-enyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrCl/c1-9(12)3-2-4-10-5-7-11(13)8-6-10/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCZAQPVBDFBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC1=CC=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.